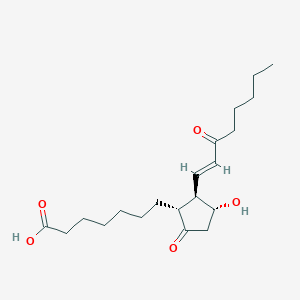

13,14-Dihydro-15-keto-PGE1

Description

15-Oxoprostaglandin E1 has been reported in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216545 | |

| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22973-19-9 | |

| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-OXOPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 13,14-Dihydro-15-keto-PGE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1), a key metabolic pathway in the catabolism of prostaglandin E1. The document outlines the enzymatic cascade, presents relevant quantitative data, details experimental methodologies for the study of this pathway, and provides visual representations of the core processes.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family, is a potent lipid mediator involved in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. The biological activity of PGE1 is tightly regulated through its rapid metabolism to largely inactive products. The primary catabolic pathway involves a two-step enzymatic conversion to 13,14-dihydro-15-keto-PGE1. Understanding this pathway is crucial for the development of therapeutic agents that modulate prostaglandin signaling.

The Biosynthetic Pathway

The conversion of PGE1 to 13,14-dihydro-15-keto-PGE1 is a rapid process primarily occurring in tissues with high enzymatic activity, such as the lungs, kidneys, and placenta.[1] This metabolic cascade involves two key enzymes:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step, the oxidation of the biologically active 15-hydroxyl group of PGE1 to a 15-keto group, forming the intermediate 15-keto-PGE1.[2][3][4] This conversion results in a significant reduction in biological activity.[2]

-

15-Ketoprostaglandin Δ13-Reductase (Δ13-Reductase): Subsequently, this NADPH-dependent enzyme catalyzes the reduction of the double bond at the C13-C14 position of 15-keto-PGE1 to yield the final product, 13,14-dihydro-15-keto-PGE1.[5][6]

This two-step process effectively inactivates PGE1, preventing systemic effects and ensuring localized action.

Quantitative Data

The following tables summarize key quantitative data related to the 13,14-dihydro-15-keto-PGE1 biosynthesis pathway.

| Parameter | Value | Organism/Tissue | Reference |

| Plasma Concentrations | |||

| Endogenous PGE1 | 1.2 - 1.8 pg/mL | Human | [7] |

| Endogenous 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 pg/mL | Human | [7] |

| Endogenous 15-keto-13,14-dihydro-PGE1 | 4.2 - 6.0 pg/mL | Human | [7] |

| PGE1 during infusion (60 µg over 120 min) | ~2x baseline | Human | [7] |

| 13,14-dihydro-PGE1 (PGE0) during PGE1 infusion | ~8x baseline | Human | [7] |

| 15-keto-13,14-dihydro-PGE1 during PGE1 infusion | ~20x baseline | Human | [7] |

| Enzyme Kinetics | |||

| Km of 15-PGDH for PGE2 | 0.4 µM | Human Placenta | [7] |

| Vmax of 15-keto-PGE1 15-ketoreductase | Varies significantly between individuals | Human Liver | |

| Km of 15-keto-PGE1 15-ketoreductase | Indistinguishable between individuals | Human Liver | |

| Enzyme Properties | |||

| Molecular Weight of 15-PGDH | ~50,000 Daltons | Human Placenta | [7] |

| Molecular Weight of 15-PGDH | 24,000 - 24,500 Daltons | Human Placenta | [2] |

| Molecular Weight of 15-Ketoprostaglandin Δ13-Reductase | ~55,000 - 57,000 Daltons | Bovine Iris-Ciliary Body | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the 13,14-dihydro-15-keto-PGE1 biosynthesis pathway.

Purification of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) from Human Placenta

Objective: To isolate and purify 15-PGDH for subsequent characterization and use in in vitro assays.

Methodology:

-

Homogenization: Human placental tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT).[4][9]

-

Centrifugation: The homogenate is centrifuged at 10,000 x g for 30 minutes to remove cellular debris.[7]

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for 15-PGDH.

-

Chromatography: The protein fraction is further purified using a series of chromatographic steps, which may include:

-

Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2][7]

Assay of 15-PGDH Enzyme Activity

Objective: To quantify the catalytic activity of 15-PGDH.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing:

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 2 mM DTT, pH 9.0).

-

β-Nicotinamide adenine dinucleotide (β-NAD) (e.g., 0.5 mM final concentration).

-

Prostaglandin substrate (e.g., PGE1 or PGF2α, 0.2 mM final concentration).

-

-

Enzyme Addition: The reaction is initiated by adding the purified 15-PGDH enzyme or a tissue homogenate.

-

Spectrophotometric Measurement: The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time in a kinetic mode.

-

Calculation of Activity: The specific activity is calculated based on the rate of NADH formation and the protein concentration of the enzyme sample.

Quantification of Prostaglandin Metabolites by Radioimmunoassay (RIA)

Objective: To measure the concentration of PGE1 and its metabolites in biological samples.

Methodology:

-

Sample Collection and Preparation: Blood samples are collected, and plasma is separated. For the measurement of the unstable metabolite 13,14-dihydro-15-keto-PGE2, plasma is alkalinized to convert it to a stable bicyclo derivative.[10]

-

Antibody and Radiolabeled Ligand: The assay utilizes a specific antibody raised against the target metabolite and a radiolabeled version of the metabolite (e.g., tritiated).[1][10]

-

Competitive Binding: The sample (containing the unlabeled metabolite) is incubated with the antibody and a known amount of the radiolabeled metabolite. The unlabeled metabolite in the sample competes with the radiolabeled metabolite for binding to the antibody.

-

Separation of Bound and Free Ligand: The antibody-bound radiolabeled metabolite is separated from the free radiolabeled metabolite.

-

Scintillation Counting: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Quantification: The concentration of the metabolite in the sample is determined by comparing the results to a standard curve generated with known concentrations of the unlabeled metabolite.

Quantification of Prostaglandin Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and specific method for the simultaneous quantification of multiple prostaglandin metabolites.

Methodology:

-

Sample Preparation: Biological fluids are subjected to solid-phase extraction (SPE) to isolate and concentrate the prostaglandins.

-

Internal Standards: Deuterated internal standards for each analyte are added to the sample to account for variations in extraction efficiency and instrument response.

-

Liquid Chromatography (LC): The extracted sample is injected into an LC system, where the different prostaglandin metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.

-

Tandem Mass Spectrometry (MS/MS): The separated metabolites are introduced into a mass spectrometer. In the first stage (MS1), the precursor ions of the target analytes are selected. These ions are then fragmented in a collision cell, and the resulting product ions are detected in the second stage (MS2). This multiple reaction monitoring (MRM) provides high specificity.

-

Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Conclusion

The biosynthesis of 13,14-dihydro-15-keto-PGE1 represents a critical pathway for the inactivation of prostaglandin E1. A thorough understanding of the enzymes involved, their kinetics, and the methods used to study this pathway is essential for researchers in academia and industry. The data and protocols presented in this guide provide a solid foundation for further investigation into the role of PGE1 metabolism in health and disease and for the development of novel therapeutics targeting this pathway.

References

- 1. Radioimmunoassay for urinary metabolites of prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of human placental prostaglandin 15-hydroxydehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 7. Purification of an NAD+-dependent 15-hydroxyprostaglandin dehydrogenase from the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-Ketoprostaglandin delta 13-reductase activity in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 13,14-Dihydro-15-keto-PGE1

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-Dihydro-15-keto-prostaglandin E1 (13,14-dh-15k-PGE1) is a principal metabolite of prostaglandin E1 (PGE1), a biologically active eicosanoid involved in a myriad of physiological processes. While often categorized as an "inactive" metabolite, 13,14-dh-15k-PGE1 exhibits discernible, albeit weak, biological activity, particularly in the context of platelet function. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 13,14-dh-15k-PGE1, with a focus on quantitative data, experimental methodologies, and known signaling interactions. This document is intended to serve as a foundational resource for researchers in pharmacology, drug discovery, and related biomedical fields.

Introduction

Prostaglandin E1 (PGE1) is a potent signaling molecule with a short biological half-life, rapidly metabolized in vivo to various derivatives. The primary metabolic pathway involves oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by the reduction of the C13-C14 double bond by prostaglandin reductase to yield 13,14-dihydro-15-keto-PGE1.[1] This metabolite is generally considered to be biologically inactive, especially when compared to its parent compound.[2][3] However, specific in vitro studies have demonstrated that it retains some residual biological effects, most notably a weak inhibitory action on platelet aggregation.[2][4][5] This guide will delve into the specifics of this activity, present the available quantitative data, and outline the experimental protocols used for its characterization.

Quantitative Biological Data

The primary reported biological activity of 13,14-dihydro-15-keto-PGE1 is the inhibition of ADP-induced platelet aggregation. The available quantitative data is summarized in the table below.

| Biological Activity | Assay System | Test Species | Agonist | IC50 | Reference |

| Inhibition of Platelet Aggregation | Isolated Platelet-Rich Plasma | Human | ADP | 14.8 µg/mL | [2][4][5] |

Note: The reported IC50 value indicates a significantly lower potency compared to the parent compound, PGE1.

Signaling Pathways

The direct signaling pathways of 13,14-dihydro-15-keto-PGE1 are not well-elucidated, and it is largely considered to not be a significant agonist at major prostanoid receptors.

Prostaglandin Receptor Interaction

Data on the direct interaction of 13,14-dihydro-15-keto-PGE1 with the family of prostanoid receptors (EP, DP, FP, IP, TP) is limited. However, studies on the analogous metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 receptors and does not significantly induce adenylyl cyclase activity.[6] This suggests that 13,14-dihydro-15-keto-PGE1 is also unlikely to be a potent agonist at these Gs-coupled receptors. Further research is required to definitively characterize its binding profile across all prostanoid receptor subtypes.

Interaction with Nitric Oxide (NO) Signaling

A study investigating the synergistic effects of PGE1 metabolites with the nitric oxide (NO) pathway on platelet aggregation found that 13,14-dihydro-15-keto-PGE1 did not exhibit a synergistic or additive effect with NO in inhibiting ADP-induced platelet aggregation.[7] This is in contrast to another PGE1 metabolite, 13,14-dihydro-PGE1, which did show an additive effect.

The following diagram illustrates the metabolic pathway of PGE1 and the known interactions of its metabolites with the NO pathway in the context of platelet aggregation.

Caption: Metabolic conversion of PGE1 and the differential effects of its metabolites on platelet aggregation in the presence of nitric oxide.

Experimental Protocols

The following section details the general methodology for the key experiment cited in this guide.

ADP-Induced Platelet Aggregation Assay

This protocol describes the general procedure for measuring the in vitro effect of 13,14-dihydro-15-keto-PGE1 on ADP-induced human platelet aggregation using light transmission aggregometry (LTA).

4.1.1. Materials and Reagents

-

Human whole blood from healthy, consenting donors who have abstained from anti-platelet medication.

-

3.2% or 3.8% Sodium Citrate (anticoagulant)

-

Adenosine Diphosphate (ADP)

-

13,14-Dihydro-15-keto-PGE1

-

Vehicle control (e.g., ethanol, DMSO, or saline, depending on the solubility of the test compound)

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Aggregometer

-

Spectrophotometer

4.1.2. Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Collect whole blood into tubes containing sodium citrate and mix gently.

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

-

Carefully aspirate the upper PRP layer.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.

-

Aspirate the PPP supernatant.

4.1.3. Aggregation Measurement

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of the adjusted PRP into aggregometer cuvettes with a stir bar.

-

Incubate the PRP at 37°C for a specified time (e.g., 5 minutes).

-

Add the desired concentration of 13,14-dihydro-15-keto-PGE1 or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 2-10 µM).

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control. The IC50 value is determined by testing a range of concentrations of the inhibitor.

The following diagram outlines the workflow for the ADP-induced platelet aggregation assay.

Caption: A step-by-step workflow for the in vitro assessment of platelet aggregation using light transmission aggregometry.

Conclusion

13,14-Dihydro-15-keto-PGE1, a major metabolite of PGE1, is predominantly characterized by its weak inhibitory effect on ADP-induced platelet aggregation. While often deemed "inactive" due to its significantly lower potency compared to its parent compound, this residual activity warrants consideration in studies of prostaglandin metabolism and function. Current evidence suggests a lack of significant interaction with key prostanoid receptors and no synergistic effect with the nitric oxide signaling pathway in platelets. For drug development professionals, the low intrinsic activity of this metabolite suggests it is unlikely to be a primary therapeutic target or a source of significant off-target effects. However, for researchers investigating the complete physiological and pathological roles of eicosanoids, a thorough understanding of the biological disposition and subtle activities of such metabolites remains a valuable area of inquiry. Further research is needed to fully elucidate its complete receptor interaction profile and to explore potential biological activities in other physiological systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diagnostica.cz [diagnostica.cz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

13,14-Dihydro-15-keto-PGE1 as a metabolite of PGE1

An In-depth Technical Guide on 13,14-Dihydro-15-keto-PGE1 as a Metabolite of Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1), known pharmaceutically as Alprostadil, is a bioactive eicosanoid derived from dihomo-γ-linolenic acid (DGLA).[1][2] It exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation, making it a critical molecule in both health and disease.[2][3] The biological actions of PGE1 are transient, as it is rapidly metabolized into less active compounds upon circulation. The principal metabolic pathway involves a two-step enzymatic conversion leading to the formation of 13,14-dihydro-15-keto-prostaglandin E1 (15-keto-PGE0).

This technical guide provides a comprehensive overview of 13,14-dihydro-15-keto-PGE1, focusing on its metabolic formation, comparative biological activity, and the analytical methods used for its quantification. This document is intended to serve as a resource for professionals engaged in prostaglandin research and the development of therapies involving PGE1.

Metabolic Pathway of PGE1

The metabolic inactivation of PGE1 is a rapid process, primarily occurring in the lungs, which can clear approximately 68% of PGE1 in a single pass.[4][5][6] The pathway involves two key enzymatic steps that transform the potent PGE1 molecule into its stable, largely inactive metabolite, 13,14-dihydro-15-keto-PGE1.

-

Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The initial and rate-limiting step is the oxidation of the biologically critical 15-hydroxyl group of PGE1. This reaction is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding 15-keto-PGE1.[7] The conversion to a 15-keto moiety results in a significant loss of biological activity. 15-PGDH is highly expressed in the lungs and colon and acts as a tumor suppressor by degrading prostaglandins like PGE2.[5][7][8]

-

Reduction by Prostaglandin Reductase: The intermediate, 15-keto-PGE1, is subsequently acted upon by a 15-oxoprostaglandin Δ13-reductase. This enzyme catalyzes the reduction of the double bond at the C13-C14 position.[5] This reduction results in the formation of the final major metabolite, 13,14-dihydro-15-keto-PGE1.

Biological Activity and Significance

While PGE1 is a potent signaling molecule, its metabolites exhibit substantially reduced biological activity. 13,14-dihydro-15-keto-PGE1 is generally considered an inactive metabolite.[9][10] Its primary significance lies in its utility as a stable biomarker for measuring both endogenous production and the pharmacokinetic profile of administered PGE1.

Studies comparing the anti-platelet aggregation effects of PGE1 and its metabolites demonstrate this marked difference in potency. PGE1 is a strong inhibitor of ADP-induced platelet aggregation, whereas 13,14-dihydro-15-keto-PGE1 is only weakly effective, requiring a much higher concentration to achieve inhibition.[9][10][11]

Due to its longer half-life and higher plasma concentrations relative to the parent compound, measuring 13,14-dihydro-15-keto-PGE1 provides a more reliable indication of PGE1 turnover.[12][13]

Quantitative Data

Table 1: Plasma Concentrations of PGE1 and its Metabolites in Human Subjects

This table summarizes the plasma concentrations of PGE1 and its key metabolites in healthy male volunteers, both at baseline (endogenous levels) and during intravenous infusion of PGE1. The data highlights the significant increase in metabolite concentrations relative to PGE1 itself during administration.

| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion (60 µg over 120 min) (pg/mL) | Fold Increase |

| Prostaglandin E1 (PGE1) | 1.2 - 3.0[12][13] | 3.0 - 10.0[13] | ~2x[12] |

| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 3.0[12][13] | 8.0 - 17.0[13] | ~8x[12] |

| 13,14-dihydro-15-keto-PGE1 (15-keto-PGE0) | 2.0 - 15.0[13] | 115 - 205[13] | ~20x[12] |

Data compiled from studies utilizing highly sensitive GC-MS/MS methods.[12][13]

Table 2: Comparative Biological Activity on Platelet Aggregation

This table presents the half-maximal inhibitory concentration (IC50) or disabling concentration (ID50) values for PGE1 and its metabolites on ADP-induced platelet aggregation in human platelet-rich plasma, illustrating the significant drop in activity after metabolism.

| Compound | IC50 / ID50 | Relative Potency vs. PGE1 |

| Prostaglandin E1 (PGE1) | 8.25 ng/mL[11] | 100% |

| 13,14-dihydro-PGE1 (13,14-DH-PGE1) | 10.8 ng/mL[11] | 76.4%[11] |

| 15-keto-PGE1 (15-K-PGE1) | 16.2 µg/mL[11] | < 0.1% |

| 13,14-dihydro-15-keto-PGE1 (15-K-13,14-DH-PGE1) | 14.8 µg/mL[9][10][11] | < 0.1% |

PGE1 Signaling Pathways (for Context)

To understand the impact of metabolism, it is essential to review the signaling mechanism of the parent compound. PGE1 mediates its effects by binding to four G-protein coupled E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[14][15] The binding affinity of PGE1 is generally equal to or slightly less than that of PGE2.[16] These receptors are coupled to different intracellular signaling cascades:

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) via the phospholipase C pathway.[14]

-

EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][14] Many of the vasodilatory and anti-inflammatory effects of PGE1 are mediated through this pathway.

-

EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. However, it has multiple splice variants that can also couple to Gs or Gq.[14][17]

The conversion of PGE1 to its 15-keto metabolites drastically reduces the ability to bind and activate these receptors, thereby terminating the signal.

Experimental Protocols

Quantification of PGE1 and Metabolites by GC-MS/MS

The quantification of PGE1 and its metabolites, including 13,14-dihydro-15-keto-PGE1, in biological matrices like plasma requires highly sensitive and specific analytical methods due to their low endogenous concentrations.[18] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a gold-standard technique for this purpose.[12][13]

Detailed Methodology:

-

Sample Collection & Internal Standard Spiking:

-

Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately after collection, add a deuterated internal standard for each analyte (e.g., [2H4]-PGE1, [2H4]-13,14-dihydro-15-keto-PGE1) to the plasma. This corrects for analyte loss during sample preparation and analysis.[13]

-

To prevent the degradation of keto-prostaglandins, immediate oximation of the ketone groups can be performed by adding an oximating solution.[19]

-

-

Solid-Phase Extraction (SPE):

-

Acidify the plasma sample to protonate the carboxylic acid groups of the prostaglandins.

-

Apply the sample to a C18 SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering lipids.

-

Elute the prostaglandins with a more polar organic solvent, such as ethyl acetate or methyl formate.

-

-

Derivatization:

-

To improve chromatographic properties and mass spectrometric sensitivity, the extracted prostaglandins undergo derivatization.

-

Esterification: The carboxyl group is converted to a pentafluorobenzyl (PFB) ester.

-

Methoximation: The ketone groups (at C9 and C15) are converted to methoximes.[13]

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[13]

-

-

Purification (Optional):

-

Further purification of the derivatized sample can be achieved using thin-layer chromatography (TLC) to remove residual impurities before GC-MS/MS analysis.[13]

-

-

GC-MS/MS Analysis:

-

Inject the final derivatized sample into the GC-MS/MS system.

-

Gas Chromatography: Analytes are separated based on their volatility and interaction with the GC column.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion chemical ionization (NICI) mode, which is highly sensitive for electronegative PFB derivatives.

-

Use tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high specificity. This involves selecting a specific parent ion for each analyte and monitoring for a characteristic daughter ion.[13]

-

Conclusion

13,14-dihydro-15-keto-PGE1 is the primary, biologically inactive end-product of the rapid metabolic degradation of Prostaglandin E1. Its formation, driven by the sequential action of 15-PGDH and a prostaglandin reductase, effectively terminates the potent physiological signaling of the parent compound. While lacking significant intrinsic activity, its relative stability and abundance in circulation make it an invaluable and reliable biomarker for assessing the pharmacokinetics of therapeutic PGE1 and for studying endogenous PGE1 synthesis in various physiological and pathological contexts. The use of sophisticated analytical techniques, particularly mass spectrometry, is crucial for its accurate quantification, providing essential data for both basic research and clinical drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolic Degradation of Prostaglandin E1 in the Lung and Kidney of Rats in Endotoxin Shock 1 | Semantic Scholar [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loss of 15-Hydroxyprostaglandin Dehydrogenase Increases Prostaglandin E2 in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 17. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 19. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Role of 13,14-Dihydro-15-keto-PGE1

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-Dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a primary metabolite of the biologically active eicosanoid, Prostaglandin E1 (PGE1). Formed through enzymatic oxidation and reduction, this compound has historically been considered biologically inactive. However, a comprehensive understanding of its formation, circulation, and potential subtle biological effects is crucial for researchers in pharmacology and drug development, particularly when studying the pharmacokinetics and efficacy of PGE1 and its analogs. This technical guide provides a detailed overview of the metabolic pathways, physiological concentrations, and analytical methodologies related to 13,14-dihydro-15-keto-PGE1, serving as a critical resource for the scientific community.

Introduction

Prostaglandin E1 (PGE1), also known as alprostadil, is a potent endogenous compound with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. Its therapeutic applications are significant, particularly in the treatment of peripheral artery disease and erectile dysfunction. The biological activity of PGE1 is tightly regulated by its rapid metabolism into various downstream products. Among these, 13,14-dihydro-15-keto-PGE1 is a major circulating metabolite. While generally regarded as inactive, its systemic concentrations can be substantially higher and more stable than the parent compound, making it a key analyte for pharmacokinetic studies of PGE1 administration[1]. This guide will delve into the core aspects of 13,14-dihydro-15-keto-PGE1, from its metabolic generation to its quantification and physiological relevance.

Metabolic Pathway of Prostaglandin E1

The metabolism of PGE1 is a rapid, multi-step enzymatic process primarily occurring in the lungs, but also in other tissues such as the kidney. The pathway leading to the formation of 13,14-dihydro-15-keto-PGE1 is a critical component of PGE1 inactivation.

Enzymatic Conversion

The metabolic cascade involves two key enzymatic steps:

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of PGE1, forming 15-keto-PGE1. This initial step is rate-limiting and results in a significant loss of biological activity.

-

Reduction by 15-oxoprostaglandin Δ13-reductase: Subsequently, the double bond at C-13 is reduced by this enzyme, yielding the stable metabolite 13,14-dihydro-15-keto-PGE1[2].

Further metabolism through β- and ω-oxidation leads to the formation of urinary metabolites[2].

Metabolic Workflow Diagram

The following diagram illustrates the key steps in the metabolic inactivation of PGE1.

Physiological Role and Biological Activity

13,14-dihydro-15-keto-PGE1 is generally considered to be a biologically inactive metabolite of PGE1[3][4]. Its primary physiological role is as a product of PGE1 catabolism, and its presence in circulation and urine serves as an indicator of endogenous or administered PGE1 levels.

Receptor Binding and Signaling

Studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 receptors, which are primary targets for PGE2[5][6]. The Ki values for 13,14-dihydro-15-keto-PGE2 binding to EP2 and EP4 receptors expressed in CHO cells were found to be 12 and 57 µM, respectively, and it did not induce adenylate cyclase activity at concentrations up to 38 µM[5][6]. By structural analogy, it is highly probable that 13,14-dihydro-15-keto-PGE1 also exhibits a very low affinity for prostaglandin E receptors and does not significantly activate their downstream signaling pathways.

Effects on Platelet Aggregation

In contrast to the potent anti-platelet aggregation effects of PGE1, its metabolite 13,14-dihydro-15-keto-PGE1 is a very weak inhibitor of ADP-induced platelet aggregation in human isolated platelet-rich plasma, with a reported IC50 of 14.8 µg/mL[4][7].

Quantitative Data

The concentration of 13,14-dihydro-15-keto-PGE1 in biological fluids is a key parameter in pharmacokinetic studies of PGE1.

| Parameter | Value | Biological Matrix | Condition | Reference |

| Endogenous Plasma Concentration | 4.2 to 6.0 pg/mL | Human Plasma | Healthy Volunteers | [1] |

| Plasma Concentration after PGE1 Infusion (60 µg over 120 min) | ~20 times higher than placebo | Human Plasma | Healthy Volunteers | [1] |

| IC50 for Platelet Aggregation Inhibition | 14.8 µg/mL | Human Platelet-Rich Plasma | In vitro (ADP-induced) | [4][7] |

Experimental Protocols

Accurate quantification of 13,14-dihydro-15-keto-PGE1 is essential for research and clinical applications. The following sections outline the principles of common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the quantification of 13,14-dihydro-15-keto-PGE1.

5.1.1. Sample Preparation Workflow

5.1.2. Protocol Outline

-

Internal Standard Addition: A deuterated internal standard, such as 13,14-dihydro-15-keto-PGE1-d4, is added to the plasma sample to account for extraction losses and ionization variability[8][9].

-

Solid-Phase Extraction (SPE): The sample is acidified and passed through a C18 SPE cartridge. After washing, the analyte is eluted with an organic solvent.

-

Derivatization: To improve volatility and thermal stability for GC analysis, the keto groups are converted to oximes, and the hydroxyl group is silylated[10].

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of 13,14-dihydro-15-keto-PGE1 metabolites. Commercial kits are available for this purpose.

5.2.1. Assay Principle

The assay is a competitive ELISA. A known amount of 13,14-dihydro-15-keto-PGE1 conjugated to an enzyme is competed with the 13,14-dihydro-15-keto-PGE1 in the sample for binding to a limited number of antibody-binding sites on a microtiter plate. The amount of color produced is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGE1 in the sample.

5.2.2. General Protocol for a Commercial ELISA Kit

-

Sample Preparation: Urine or plasma samples may require extraction and/or dilution as per the kit instructions[11].

-

Standard Curve Preparation: A series of standards of known 13,14-dihydro-15-keto-PGE1 concentration are prepared.

-

Incubation: Standards and samples are added to the antibody-coated microtiter plate, followed by the addition of the enzyme-conjugated 13,14-dihydro-15-keto-PGE1. The plate is incubated to allow for competitive binding.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.

-

Measurement: The absorbance of the wells is read using a microplate reader, and the concentration of 13,14-dihydro-15-keto-PGE1 in the samples is determined by comparison to the standard curve.

Relevance in Disease

While 13,14-dihydro-15-keto-PGE1 itself is largely inactive, its levels can be altered in various pathological conditions, reflecting changes in PGE1 synthesis or metabolism.

-

Peripheral Arterial Occlusive Disease: The therapeutic administration of PGE1 in these patients leads to a dose-dependent increase in plasma levels of 13,14-dihydro-15-keto-PGE1, which can be monitored to assess drug metabolism.

-

Inflammatory Conditions: As PGE1 has anti-inflammatory properties, monitoring its metabolite levels could provide insights into the inflammatory status, although this is an area requiring further research. For instance, levels of the related PGF2α metabolite are used as an index for inflammation[12].

-

Diabetic Ketoacidosis: Elevated plasma levels of the analogous metabolite 13,14-dihydro-15-keto-PGE2 have been observed in patients with diabetic ketoacidosis[13].

-

Cancer: Decreased levels of 13,14-dihydro-15-keto-PGE2 have been found in tumor tissue compared to adjacent non-cancerous tissue in non-small cell lung cancer patients, suggesting altered prostaglandin metabolism in cancer[5][6].

Conclusion

13,14-Dihydro-15-keto-PGE1 is a crucial metabolite in the catabolism of PGE1. Although it possesses minimal intrinsic biological activity, its stable nature and high circulating concentrations relative to its parent compound make it an indispensable biomarker for pharmacokinetic studies of PGE1. The analytical methods detailed in this guide, particularly GC-MS and ELISA, provide the necessary tools for its accurate quantification. For researchers and drug development professionals working with PGE1 or related compounds, a thorough understanding of the physiological role and measurement of 13,14-dihydro-15-keto-PGE1 is paramount for the successful interpretation of preclinical and clinical data. Further research into the subtle biological effects of this metabolite and its levels in a broader range of diseases may yet reveal additional physiological significance.

References

- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of PGE1 to 13,14-Dihydro-15-keto-PGE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of Prostaglandin E1 (PGE1) to its inactive metabolite, 13,14-dihydro-15-keto-PGE1. This metabolic pathway is a critical mechanism for the biological inactivation of PGE1 and is of significant interest in pharmacology and drug development. This document details the enzymes involved, their kinetics, experimental protocols for their study, and the relevant signaling pathways.

Introduction to PGE1 Metabolism

Prostaglandin E1 (PGE1), a member of the prostanoid family of lipid mediators, exerts a wide range of physiological effects, including vasodilation and inhibition of platelet aggregation.[1] The biological activity of PGE1 is tightly regulated by its rapid metabolic inactivation. The primary pathway for this inactivation involves a two-step enzymatic process that converts PGE1 into 13,14-dihydro-15-keto-PGE1, a metabolite with significantly reduced biological activity.[2][3] This conversion is predominantly carried out by two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1), also known as 15-oxoprostaglandin 13-reductase.[4][5]

Key Enzymes in the Conversion Pathway

The enzymatic conversion of PGE1 to 13,14-dihydro-15-keto-PGE1 is a sequential two-step process.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGE1 is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6] This conversion results in the formation of 15-keto-PGE1, a metabolite with greatly diminished biological activity.[2]

Prostaglandin Reductase 1 (PTGR1)

Following the action of 15-PGDH, the intermediate 15-keto-PGE1 is further metabolized by prostaglandin reductase 1 (PTGR1). This enzyme catalyzes the reduction of the 13,14-carbon-carbon double bond of 15-keto-prostaglandins, yielding 13,14-dihydro-15-keto-PGE1.[4][5] This final product is largely considered to be biologically inactive.[7][8] PTGR1 is an NADPH-dependent alkenal/one oxidoreductase.[9]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for the enzymes involved in the conversion of PGE1 to 13,14-dihydro-15-keto-PGE1. It is important to note that kinetic data for PGE1 and its specific metabolites are limited; therefore, data for the closely related PGE2 are included for comparative purposes.

Table 1: Kinetic Parameters for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

| Substrate | Coenzyme | Km (µM) | Vmax (nmol/min/mg) | Enzyme Source | Reference |

| Prostaglandin E2 | NAD+ | 1 | 450 (nmol/min) | Human Placenta | [7] |

Note: The Vmax value from the reference is reported as 450 nmol/min for the overall forward reaction of the purified enzyme preparation.

Table 2: Kinetic Parameters for Prostaglandin Reductase 1 (PTGR1) / 15-Oxoprostaglandin 13-Reductase

| Substrate | Coenzyme | Km | Vmax | Enzyme Source | Reference |

| 15-keto-Prostaglandin E2 | NADPH | 1.8 µM | 1.9 µmol/min/mg | Recombinant Human PTGR1 | [4] |

| 15-keto-Prostaglandin E1 | NADH | ~10x higher than NADPH | ~3x higher than NADPH | Pig Lung | |

| 15-keto-Prostaglandin E1 | NADPH | Not specified | Not specified | Pig Lung | |

| 13,14-dihydro-15-keto-PGE1 | Not applicable | Indistinguishable between subjects | Average 61.1 fmol/min/mg protein | Human Liver Cytosol |

Note: The study on human liver cytosol focused on interindividual variation and reported Vmax with indistinguishable Km values between subjects for the reduction of 13,14-dihydro-15-keto-PGE1.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in PGE1 metabolism.

Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is based on a continuous spectrophotometric assay that monitors the production of NADH.

Principle: The activity of 15-PGDH is determined by measuring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of PGE1 to 15-keto-PGE1.

Materials:

-

Recombinant human 15-PGDH

-

Prostaglandin E1 (PGE1) substrate solution

-

NAD+ solution

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.1 mM DTT

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Prepare a stock solution of PGE1 in ethanol. Dilute the PGE1 stock solution to the desired final concentration in the Assay Buffer.

-

Prepare a stock solution of NAD+ in the Assay Buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

NAD+ solution (final concentration typically 0.5-1 mM)

-

PGE1 solution (final concentration to be varied for kinetic studies, e.g., 0.5-10 µM)

-

-

Initiate the reaction by adding a pre-determined amount of recombinant human 15-PGDH to each well.

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Perform control reactions lacking either the enzyme or the substrate to determine background rates.

Assay for Prostaglandin Reductase 1 (PTGR1) Activity

This protocol is based on an HPLC method for measuring the consumption of the 15-keto-prostaglandin substrate.[4]

Principle: The activity of PTGR1 is determined by quantifying the decrease in the substrate (15-keto-PGE1) concentration over time using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

Recombinant human PTGR1

-

15-keto-Prostaglandin E1 substrate solution

-

NADPH solution

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0

-

Stop Solution: Acetonitrile

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Prepare a stock solution of 15-keto-PGE1 in ethanol. Dilute to the desired final concentration in the Reaction Buffer.

-

Prepare a stock solution of NADPH in the Reaction Buffer.

-

In a microcentrifuge tube, combine the Reaction Buffer, NADPH solution (final concentration typically 100-200 µM), and 15-keto-PGE1 solution (final concentration to be varied for kinetic studies). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of recombinant human PTGR1.

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 5-20 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold Stop Solution (acetonitrile).

-

Centrifuge the mixture at high speed for 5-10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV absorbance at a wavelength appropriate for 15-keto-PGE1 (e.g., ~220-230 nm).

-

-

Quantify the amount of remaining 15-keto-PGE1 by comparing the peak area to a standard curve.

-

Calculate the enzyme activity based on the amount of substrate consumed per unit time.

Visualizations: Pathways and Workflows

The following diagrams illustrate the enzymatic conversion pathway of PGE1 and its associated signaling cascade.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification, cDNA cloning and expression of 15-oxoprostaglandin 13-reductase from pig lung - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interindividual variation in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-prostaglandin E1 in human liver and in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Continuous spectrophotometric assay amenable to 96-well plate format for prostaglandin E synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Tissue Distribution of 13,14-Dihydro-15-keto-PGE1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1), also known as alprostadil, is a potent lipid mediator with a wide range of physiological effects, including vasodilation and inhibition of platelet aggregation. Its therapeutic applications are, however, limited by its rapid metabolism in the circulation. The primary and most abundant metabolite of PGE1 is 13,14-dihydro-15-keto-prostaglandin E1 (PGE0). Understanding the tissue distribution of this major metabolite is crucial for a comprehensive pharmacokinetic and pharmacodynamic evaluation of PGE1-based therapies. This technical guide provides a detailed overview of the available data on the tissue distribution of 13,14-dihydro-15-keto-PGE1, the experimental protocols used for its quantification, and its interaction with relevant signaling pathways.

I. Metabolism and Plasma Pharmacokinetics

PGE1 undergoes rapid and extensive metabolism, primarily in the lungs, immediately upon entering the systemic circulation. The enzymatic conversion of PGE1 to 13,14-dihydro-15-keto-PGE1 is a two-step process. First, the 15-hydroxyl group is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the 13,14-double bond by prostaglandin reductase. This rapid conversion results in significantly higher plasma concentrations of the metabolite compared to the parent compound after PGE1 administration.[1]

While specific quantitative data on the tissue distribution of 13,14-dihydro-15-keto-PGE1 is limited, studies have consistently measured its plasma levels in various species, including humans and dogs. These studies demonstrate the rapid appearance and high concentration of the metabolite in the bloodstream following PGE1 administration.

Table 1: Plasma Concentrations of PGE1 and its Metabolite, 13,14-dihydro-15-keto-PGE1, in Human Plasma Following Intravenous Infusion of PGE1

| Compound | Endogenous Plasma Concentration (pg/mL) | Plasma Concentration during PGE1 Infusion |

| PGE1 | 1.2 - 1.8 | ~2 times higher than endogenous levels |

| 13,14-dihydro-15-keto-PGE1 | 4.2 - 6.0 | ~20 times higher than endogenous levels |

Data from a study in healthy male volunteers receiving a 120-minute intravenous infusion of 60 micrograms of PGE1.[1]

II. Tissue Distribution

Direct quantitative data on the concentration of 13,14-dihydro-15-keto-PGE1 in various tissues such as the lung, kidney, liver, and brain is not extensively available in the current scientific literature. The rapid metabolism of PGE1, with the lungs being the primary site, suggests that the highest initial concentrations of the metabolite would likely be found in the pulmonary circulation and lung tissue.[2]

A study in neonatal pigs receiving high-dose inhaled PGE1 found that the lung tissue prostaglandin profiles, which would include 13,14-dihydro-15-keto-PGE1, were comparable between the study group and the control group. This suggests that while the lungs are a major site of metabolism, the metabolite is efficiently cleared and does not accumulate in the lung tissue, even at high doses of the parent compound.[3] Further research utilizing radiolabeled 13,14-dihydro-15-keto-PGE1 or advanced mass spectrometry imaging techniques is needed to provide a more detailed quantitative map of its tissue distribution.

III. Experimental Protocols

The quantification of 13,14-dihydro-15-keto-PGE1 in biological matrices requires highly sensitive and specific analytical methods due to its low endogenous concentrations and the presence of other structurally similar prostaglandins. The following are key experimental protocols cited in the literature for the analysis of prostaglandins and their metabolites.

A. Sample Collection and Preparation

-

Blood Collection: Whole blood is typically collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation at low temperatures to minimize enzymatic degradation.

-

Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer, often containing a prostaglandin synthesis inhibitor (e.g., indomethacin) to prevent ex vivo formation of prostaglandins.

-

Solid-Phase Extraction (SPE): This technique is commonly used to extract and concentrate prostaglandins from plasma and tissue homogenates, removing interfering substances.

B. Analytical Methods

-

Radioimmunoassay (RIA): Historically, RIA has been a widely used method for the quantification of prostaglandins. This technique relies on the competition between a radiolabeled prostaglandin and the unlabeled prostaglandin in the sample for a limited number of antibody binding sites. While sensitive, RIA can sometimes suffer from cross-reactivity with other prostaglandins.

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly specific and sensitive method for the quantification of prostaglandins. It involves the derivatization of the analytes to make them volatile, followed by separation on a gas chromatograph and detection by a tandem mass spectrometer.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for prostaglandin analysis due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously without the need for derivatization.[4][5][6][7]

IV. Signaling Pathways and Biological Activity

Prostaglandin E1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). Activation of these receptors triggers various downstream signaling cascades, leading to the physiological responses associated with PGE1.

Studies have shown that the metabolites of PGE1, including 13,14-dihydro-15-keto-PGE1, have a significantly lower affinity for EP receptors compared to the parent compound.[8][9] This suggests that 13,14-dihydro-15-keto-PGE1 is largely a biologically inactive metabolite in terms of receptor-mediated signaling. Its primary role appears to be as a product of PGE1 inactivation and a marker of its metabolism. While some studies have reported weak inhibitory effects on platelet aggregation at high concentrations, these are generally not considered physiologically relevant.[10][11][12]

V. Visualizations

A. Metabolic Pathway of Prostaglandin E1

Caption: Metabolic conversion of PGE1 to its inactive metabolite.

B. Simplified Experimental Workflow for Metabolite Quantification

Caption: General workflow for prostaglandin metabolite analysis.

C. PGE1 Signaling Pathway Overview

Caption: PGE1 binds to EP receptors, its metabolite does not.

Conclusion

13,14-dihydro-15-keto-PGE1 is the principal and rapidly formed metabolite of prostaglandin E1. While its plasma pharmacokinetics have been characterized, demonstrating significantly elevated levels following PGE1 administration, comprehensive quantitative data on its distribution across various tissues remains limited. The available evidence suggests efficient metabolism and clearance, particularly by the lungs, without significant tissue accumulation. Further research employing advanced analytical techniques is necessary to fully elucidate the tissue-specific distribution of this major metabolite, which will contribute to a more complete understanding of the overall disposition of PGE1 in the body. The general consensus is that 13,14-dihydro-15-keto-PGE1 is a biologically inactive metabolite, with its significance primarily lying in its role as an indicator of PGE1 metabolism.

References

- 1. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. LIPID MAPS [lipidmaps.org]

- 10. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

The Signaling Cascade of 13,14-Dihydro-15-keto-PGE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E1 (PGE1) is a bioactive lipid mediator involved in a wide array of physiological processes. Its biological activity is tightly regulated through metabolic inactivation. A primary route of PGE1 metabolism involves its conversion to 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1). This technical guide provides a comprehensive overview of the current understanding of 13,14-dihydro-15-keto-PGE1, with a focus on its formation and limited biological activity, in the context of a signaling cascade. Despite being a major metabolite, current evidence suggests that 13,14-dihydro-15-keto-PGE1 is largely inactive and does not trigger a significant signaling cascade. This guide summarizes the metabolic pathway, quantitative data on its bioactivity, and detailed experimental protocols for its assessment.

Introduction to Prostaglandin E1 and its Metabolism

Prostaglandin E1 (PGE1), also known as alprostadil, is a member of the eicosanoid family of signaling molecules. It is synthesized from dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. PGE1 exhibits potent biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation[1]. The actions of PGE1 are mediated by its interaction with specific G-protein coupled receptors (GPCRs), primarily the EP receptor subtypes, which in turn activate intracellular second messenger systems, such as cyclic adenosine monophosphate (cAMP)[1].

The potent and diverse effects of PGE1 necessitate a rapid and efficient mechanism for its biological inactivation. The primary route of PGE1 metabolism is through enzymatic oxidation and reduction, leading to the formation of metabolites with significantly reduced biological activity. The main and most stable metabolite of PGE1 is 13,14-dihydro-15-keto-PGE1[2]. Understanding the metabolic fate of PGE1 is crucial for elucidating its physiological roles and for the development of therapeutic agents that target the prostaglandin signaling pathway.

The Metabolic Pathway of 13,14-Dihydro-15-keto-PGE1 Formation

The conversion of PGE1 to its inactive metabolite, 13,14-dihydro-15-keto-PGE1, is a two-step enzymatic process that occurs rapidly in various tissues, particularly the lungs.

Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in PGE1 inactivation is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE1 to 15-keto-PGE1.

Step 2: Reduction by 15-Oxoprostaglandin 13-Reductase (PTGR1)

Subsequently, the double bond at the C-13 and C-14 positions of 15-keto-PGE1 is reduced by the enzyme 15-oxoprostaglandin 13-reductase, also known as prostaglandin reductase 1 (PTGR1). This reduction yields the stable and biologically inactive metabolite, 13,14-dihydro-15-keto-PGE1.

The following diagram illustrates the metabolic pathway from PGE1 to 13,14-dihydro-15-keto-PGE1.

Biological Activity and Signaling Cascade of 13,14-Dihydro-15-keto-PGE1

Current scientific literature indicates that 13,14-dihydro-15-keto-PGE1 is a biologically inactive metabolite of PGE1[2][3]. Extensive studies on its signaling properties have not revealed a specific receptor or a downstream signaling cascade that it potently activates.

The only reported biological activity for 13,14-dihydro-15-keto-PGE1 is a very weak inhibition of ADP-induced platelet aggregation in human isolated platelet-rich plasma. This effect is significantly less potent than that of the parent compound, PGE1[2][3]. A study by Katzenschlager et al. (1992) reported an IC50 value for this inhibitory effect[4].

Quantitative Data

| Compound | Biological Activity | Assay System | IC50 | Reference |

| 13,14-dihydro-15-keto-PGE1 | Inhibition of ADP-induced platelet aggregation | Human isolated platelet-rich plasma | 14.8 µg/mL | [2][3][4] |

Given the high micromolar concentration required to elicit a weak biological response, it is generally accepted that 13,14-dihydro-15-keto-PGE1 does not have a significant physiological signaling role. It is considered the terminal, inactive product of PGE1 metabolism.

Experimental Protocols

To assess the biological activity of 13,14-dihydro-15-keto-PGE1, a platelet aggregation assay is the most relevant experimental approach, based on the available literature. Below is a generalized protocol for determining the IC50 value of a compound for the inhibition of ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Protocol: Platelet Aggregation Assay by Light Transmission Aggregometry

Objective: To determine the half-maximal inhibitory concentration (IC50) of 13,14-dihydro-15-keto-PGE1 on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.

-

Anticoagulant: 3.2% or 3.8% sodium citrate.

-

Adenosine diphosphate (ADP) solution.

-

13,14-dihydro-15-keto-PGE1 stock solution.

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

-

Pipettes.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio). b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP. d. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP (supernatant).

-

Platelet Count Adjustment: a. Determine the platelet count in the PRP. b. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregometer Setup: a. Set the aggregometer to 37°C. b. Calibrate the aggregometer using adjusted PRP for 0% aggregation and PPP for 100% aggregation.

-

Inhibition Assay: a. Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar. b. Add various concentrations of 13,14-dihydro-15-keto-PGE1 or vehicle control (e.g., DMSO or ethanol) to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring. c. Induce platelet aggregation by adding a fixed concentration of ADP (a concentration that induces submaximal aggregation, to be determined in preliminary experiments). d. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: a. The maximum percentage of aggregation for each concentration of the inhibitor is determined. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

The following diagram illustrates the general workflow for the platelet aggregation assay.

Conclusion

13,14-dihydro-15-keto-PGE1 is the primary, stable metabolite of the potent signaling molecule PGE1. Its formation, through the sequential action of 15-PGDH and PTGR1, represents a critical step in the termination of PGE1 signaling. Despite being a major metabolite, the current body of evidence strongly indicates that 13,14-dihydro-15-keto-PGE1 is biologically inactive. It does not appear to interact with specific receptors to initiate a downstream signaling cascade. The only reported biological effect is a weak inhibition of platelet aggregation at high concentrations, which is unlikely to be physiologically relevant. Therefore, for researchers, scientists, and drug development professionals, 13,14-dihydro-15-keto-PGE1 should be considered an inactive end-product of PGE1 metabolism. Further research into this molecule would likely focus on its utility as a biomarker for PGE1 production and turnover in various physiological and pathological states.

References

The Discovery and Isolation of 13,14-Dihydro-15-keto-PGE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 13,14-Dihydro-15-keto-PGE1, a primary metabolite of the biologically active eicosanoid, Prostaglandin E1 (PGE1). Historically considered inactive, this metabolite is a crucial indicator of endogenous PGE1 production and metabolism. This document details the metabolic pathway of PGE1, outlines the experimental protocols for the isolation and quantification of 13,14-Dihydro-15-keto-PGE1, and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the metabolic pathway and a general experimental workflow for its analysis from biological matrices.

Introduction

Prostaglandin E1 (PGE1), a member of the prostaglandin family of lipid compounds, is a potent endogenous vasodilator with a wide range of physiological effects, including the inhibition of platelet aggregation and modulation of inflammation.[1] Due to its short biological half-life, direct measurement of PGE1 in biological fluids is challenging. Consequently, the quantification of its more stable metabolites serves as a reliable index of its in vivo production and turnover. The principal metabolic pathway of PGE1 involves a two-step enzymatic conversion, leading to the formation of 13,14-Dihydro-15-keto-PGE1. This guide delves into the specifics of this metabolite, from its initial discovery to modern analytical techniques.

The Metabolic Pathway of Prostaglandin E1

The metabolic inactivation of PGE1 is a rapid process, primarily occurring in the lungs, but also in other tissues such as the liver and kidneys.[2][3] The conversion of PGE1 to 13,14-Dihydro-15-keto-PGE1 involves two key enzymatic steps:

-

Oxidation: The first and rate-limiting step is the oxidation of the C-15 hydroxyl group of PGE1 to a ketone, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (HPGD) . This reaction yields the intermediate, 15-keto-PGE1.[3][4]

-

Reduction: Subsequently, the C-13,14 double bond of 15-keto-PGE1 is reduced by the enzyme 15-ketoprostaglandin Δ13-reductase , resulting in the formation of 13,14-Dihydro-15-keto-PGE1.[3][5]

This metabolic cascade effectively terminates the biological activity of PGE1.

Discovery and Isolation

The foundational work on the metabolism of prostaglandins, including PGE1, was conducted by Hamberg and Samuelsson in the early 1970s.[2] Their research involved the administration of radiolabeled PGE1 to human subjects and subsequent analysis of urinary metabolites. The isolation and identification of these metabolites were achieved through a combination of chromatographic techniques.

Early Isolation Methodologies

The initial isolation of PGE1 metabolites from biological fluids like urine involved a multi-step process:

-

Solvent Extraction: Acidified urine was extracted with organic solvents such as ethyl acetate to separate the less polar prostaglandins and their metabolites from the aqueous phase.

-

Silicic Acid Chromatography: The crude extract was then subjected to silicic acid column chromatography, a technique that separates compounds based on their polarity.[6] By eluting the column with solvent gradients of increasing polarity, different fractions containing various prostaglandins and their metabolites could be collected.